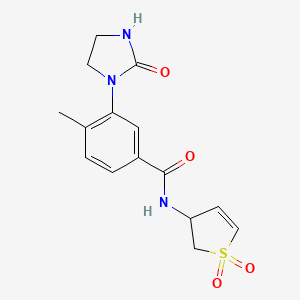

![molecular formula C15H14N4OS B5523729 2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)

2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis of 2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one may not be directly documented, related compounds, such as 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, have been synthesized through the reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one or its derivatives with hydrazonoyl halides in the presence of triethylamine, yielding the desired heterocyclic compounds (Gomha, 2009). These methodologies might offer insights into potential synthetic routes for the compound by adapting the core structure and substituents.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one, such as 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, has been elucidated through single-crystal X-ray diffraction, revealing coplanarity of ring atoms in the triazolopyrimidinone moiety and a chair conformation of the cyclohexyl ring (Zhao Jun, 2005).

Chemical Reactions and Properties

The chemical behavior of triazolopyrimidinone derivatives, including reactions like the Dimroth rearrangement and novel alkylation processes, have been documented. These reactions facilitate the transformation of the core structure into various functionalized derivatives, indicating a level of reactivity that could be pertinent to 2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one (El Ashry et al., 1998).

Physical Properties Analysis

Although specific data on 2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is scarce, related compounds exhibit notable physical properties such as solubility, melting points, and crystalline forms, which can be significant for their application in various fields.

Chemical Properties Analysis

The chemical properties of related heterocyclic compounds, such as their electronic structure, reactivity under different conditions, and interaction with various reagents, provide valuable insights into the behavior of 2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one. Studies on similar compounds have shown a range of biological activities, which could imply potential applications in medicinal chemistry (Sobhi M. Gomha, 2009).

Scientific Research Applications

Antimicrobial and Antitumor Activities

- Thiazolopyrimidine derivatives, including triazolo and triazinopyrimidines, have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. Some compounds demonstrated promising antimicrobial activity, though none showed significant antitumor effects (Said et al., 2004).

Enzyme Inhibition for Therapeutic Applications

- Benzo[cyclohepta]triazolopyrimidines were synthesized and assessed for their activity against 5α-reductase, an enzyme involved in steroid metabolism, showing good efficacy (Farghaly et al., 2012). This suggests potential applications in treating conditions like benign prostatic hyperplasia or pattern hair loss.

Antimicrobial Activity of Novel Compounds

- Several studies have synthesized and tested the antimicrobial activity of new heterocyclic compounds, including tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives. Specific compounds showed significant activity against Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Soliman et al., 2009).

Potential as Insecticidal Agents

- Novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds open new avenues for the development of insecticidal agents (Fadda et al., 2017).

Antiviral Applications

- The discovery of new antiviral agents against HIV-1 with a novel benzo[isothiazolo]pyrimidine scaffold indicates the potential of these compounds in antiviral therapy (Okazaki et al., 2015).

Herbicidal Activity

- The synthesis of 2-arylthio-triazolopyrimidine derivatives has shown good herbicidal activity against rape, highlighting their potential in agricultural applications (Yang Guangfu et al., 2010).

Mechanism of Action

properties

IUPAC Name |

11-benzylsulfanyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-13-11-7-4-8-12(11)16-14-17-15(18-19(13)14)21-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCUGOUCQZECPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C3N=C(NN3C2=O)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

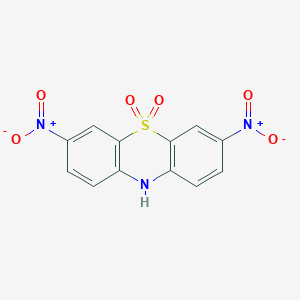

![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

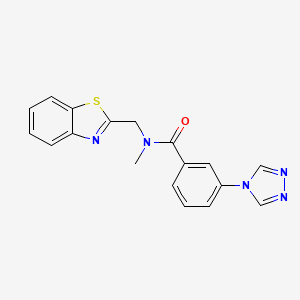

![4,6-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B5523724.png)

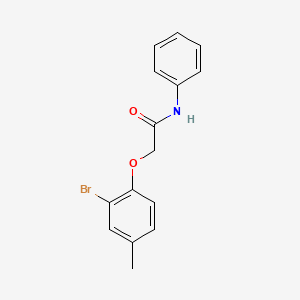

![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)